molecular formula C21H28N4O4 B11004274 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11004274
M. Wt: 400.5 g/mol
InChI Key: KRYHABFZMHGHBU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and multiple methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes the following steps:

    Preparation of 3,4-dimethoxyphenyl ethylamine: This intermediate can be synthesized through the reduction of 3,4-dimethoxyphenyl acetonitrile using a reducing agent such as lithium aluminum hydride.

    Formation of the pyridazine ring: The pyridazine ring can be constructed by reacting 6-methoxypyridazine with appropriate reagents under controlled conditions.

    Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl ethylamine with the pyridazine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, a pyridazine ring, and multiple methoxy groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H28N4O4/c1-27-17-7-6-15(13-18(17)28-2)10-11-22-21(26)16-5-4-12-25(14-16)19-8-9-20(29-3)24-23-19/h6-9,13,16H,4-5,10-12,14H2,1-3H3,(H,22,26)

InChI Key

KRYHABFZMHGHBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC)OC

Origin of Product

United States

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